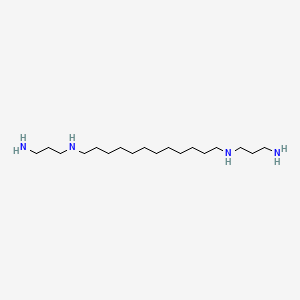
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is a quaternary ammonium compound with the molecular formula C11H26ClNO. It is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride typically involves the quaternization of N,N,N-trimethyl-1-butanamine with 1-chlorobutane. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Hydrolysis: The compound can hydrolyze in the presence of water to form butanol and trimethylamine.
Common Reagents and Conditions
Substitution: Reagents like sodium bromide or potassium iodide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products Formed
Substitution: Formation of butyltrimethylammonium bromide or iodide.
Oxidation: Formation of butanal or butanoic acid.
Hydrolysis: Formation of butanol and trimethylamine.
Wissenschaftliche Forschungsanwendungen
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is used in various scientific research applications, including:
Chemistry: As a phase transfer catalyst in organic synthesis.
Biology: In cell culture studies to enhance membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In the formulation of cleaning agents and detergents.
Wirkmechanismus
The mechanism of action of 2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include phospholipids and proteins in the cell membrane .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butyltrimethylammonium chloride
- N,N,N-Trimethyl-1-butanaminium chloride
- N,N,2-Trimethyl-1-butanamine
Uniqueness
2-Butoxy-N,N,N-trimethyl-1-butanaminium chloride is unique due to its butoxy group, which enhances its surfactant properties and makes it more effective in disrupting cell membranes compared to other similar quaternary ammonium compounds .
Eigenschaften
CAS-Nummer |
63939-00-4 |
|---|---|
Molekularformel |
C11H26ClNO |
Molekulargewicht |
223.78 g/mol |
IUPAC-Name |
2-butoxybutyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C11H26NO.ClH/c1-6-8-9-13-11(7-2)10-12(3,4)5;/h11H,6-10H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WZZXNOMRHZCTKU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC(CC)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)







![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)

